molecular formula C11H15NO2 B253555 N-(3-propoxyphenyl)acetamide

N-(3-propoxyphenyl)acetamide

Cat. No.: B253555
M. Wt: 193.24 g/mol
InChI Key: ICPHPBPIVSOBNY-UHFFFAOYSA-N
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Description

N-(3-Propoxyphenyl)acetamide is an acetamide derivative characterized by a phenyl ring substituted with a propoxy group (-OCH₂CH₂CH₃) at the meta (3rd) position and an acetamide (-NHCOCH₃) functional group. The propoxy group, an electron-donating substituent, may influence solubility, metabolic stability, and receptor interactions compared to derivatives with electron-withdrawing groups .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-(3-propoxyphenyl)acetamide

InChI

InChI=1S/C11H15NO2/c1-3-7-14-11-6-4-5-10(8-11)12-9(2)13/h4-6,8H,3,7H2,1-2H3,(H,12,13)

InChI Key

ICPHPBPIVSOBNY-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)NC(=O)C

Canonical SMILES

CCCOC1=CC=CC(=C1)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Substituent Effects on Pharmacological Activity

Halogenated Derivatives
  • N-(3,5-Difluorophenyl)acetamide (Compound 47) and N-(3-Chlorophenyl)acetamide: Exhibit strong antimicrobial activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .
  • N-(2,3,5-Trichloro-4-hydroxyphenyl)acetamide: A photodegradation product of paracetamol, with unknown bioactivity but structural insights into stability under light exposure .
Heterocyclic and Sulfonamide Derivatives
  • N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37): Demonstrates anti-hypernociceptive activity, likely due to sulfonamide-enhanced solubility and receptor affinity .
  • 2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX): Binds to SARS-CoV-2 main protease with high affinity (-22 kcal/mol), leveraging pyridine interactions with HIS163 and ASN142 .
Alkyl and Alkoxy Derivatives
  • N-(4-Methoxyphenyl)acetamide :
    • A common structural motif in analgesics; the para-methoxy group enhances metabolic stability compared to meta-substituted derivatives .

Physicochemical and Structural Properties

  • Crystal Structure and Solubility :

    • Meta-substituted trichloro-acetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) exhibit distinct crystal packing due to steric and electronic effects, influencing solubility .
    • The propoxy group in N-(3-propoxyphenyl)acetamide may reduce crystallinity compared to halogenated derivatives, improving bioavailability.
  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) increase acidity of the acetamide NH, enhancing hydrogen-bonding capacity with biological targets .

Metabolic Stability and Degradation

  • Deacetylation Rates :

    • N-(1-Hydroxy-2-fluorenyl)acetamide undergoes rapid deacetylation in rat liver homogenates, whereas N-(7-hydroxy-2-fluorenyl)acetamide is resistant, highlighting substituent position effects on metabolism .
    • The propoxy group’s meta position may slow deacetylation compared to ortho or para substituents, prolonging half-life.
  • Photodegradation :

    • Chlorinated derivatives like N-(3-chloro-4-hydroxyphenyl)acetamide degrade under UV light, forming reactive intermediates .
    • Propoxy-substituted acetamides may exhibit greater photostability due to reduced electron deficiency.

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